molecular formula C22H11Cl2N3O5 B11145618 7-Chloro-2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11145618
M. Wt: 468.2 g/mol
InChI Key: IVDRVLCURNZVJA-UHFFFAOYSA-N
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Description

7-Chloro-2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structure, which includes a chromeno-pyrrole core, chlorinated pyridine, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Heck coupling reaction, which involves the palladium-catalyzed coupling of bromo-chloro-iodopyridines with protected deoxyribose glycals . This method allows for the selective formation of the desired product through chemoselective transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

7-Chloro-2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Chloro-2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific substitution pattern and the presence of both chlorinated pyridine and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H11Cl2N3O5

Molecular Weight

468.2 g/mol

IUPAC Name

7-chloro-2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H11Cl2N3O5/c23-12-4-6-16-15(9-12)20(28)18-19(11-2-1-3-14(8-11)27(30)31)26(22(29)21(18)32-16)17-7-5-13(24)10-25-17/h1-10,19H

InChI Key

IVDRVLCURNZVJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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